2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule . It has a molecular formula of C21H18F2N4O2S2, an average mass of 460.520 Da, and a mono-isotopic mass of 460.083923 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl core, a butyl group, a trifluoromethylphenyl group, and an acetamide group . The exact structure would require more detailed analysis using tools such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the preparation of new series of derivatives, including N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds were synthesized through a condensation reaction and exhibited significant in vitro antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Kerru et al., 2019).
Structural and Chemical Analysis
Another research effort reported the synthesis and characterization of new compounds derived from thieno[d]pyrimidines. This study emphasizes the chemical versatility and potential for creating novel molecules with significant biological activities. The synthesized compounds were characterized using various spectroscopic methods, providing a foundation for further exploration of their applications (El Azab & Elkanzi, 2014).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine derivatives revealed their potential in antitumor applications. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests the compound's relevance in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
An investigation into the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provided insights into the compound's molecular conformation. Understanding these structural aspects is crucial for designing molecules with specific biological activities (Subasri et al., 2016).
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S2/c1-2-3-11-29-20(31)18-17(13-7-6-10-26-19(13)33-18)28-21(29)32-12-16(30)27-15-9-5-4-8-14(15)22(23,24)25/h4-10H,2-3,11-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPGWSHKJLBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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